REACTION_SMILES
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[CH2:13]1[CH2:14][NH:15][CH2:16][CH2:17][NH:18]1.[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[Cl:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([C:11]#[N:12])[cH:10]2.[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH2:19]>>[c:2]1([N:15]2[CH2:14][CH2:13][NH:18][CH2:17][CH2:16]2)[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([C:11]#[N:12])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc2nc(Cl)sc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1ccc2nc(N3CCNCC3)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |